molecular formula C11H17NO3 B13954820 3-[3-(Methoxyimino)-2-methylprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 777799-17-4

3-[3-(Methoxyimino)-2-methylprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No.: B13954820
CAS No.: 777799-17-4
M. Wt: 211.26 g/mol
InChI Key: YCTNWPXDUOLQTC-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 3-[3-(methoxyimino)-2-methyl-1-propenyl]-2,2-dimethyl- is a complex organic compound characterized by its unique cyclopropane ring structure fused with a carboxylic acid group. This compound is notable for its strained three-membered carbon ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanecarboxylic acid, 3-[3-(methoxyimino)-2-methyl-1-propenyl]-2,2-dimethyl- typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane. Further, the oxidation step converts the cyclopropane to the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is common to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 3-[3-(methoxyimino)-2-methyl-1-propenyl]-2,2-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

Cyclopropanecarboxylic acid, 3-[3-(methoxyimino)-2-methyl-1-propenyl]-2,2-dimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid, 3-[3-(methoxyimino)-2-methyl-1-propenyl]-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The strained cyclopropane ring makes it highly reactive, allowing it to participate in various biochemical reactions. The carboxylic acid group can donate a proton, forming a carboxylate anion, which can then interact with other molecules in the pathway.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: A simpler compound with a similar cyclopropane ring structure.

    Cyclopentanecarboxylic acid: Contains a five-membered ring instead of a three-membered ring.

    Cyclobutanecarboxylic acid: Contains a four-membered ring.

Uniqueness

Cyclopropanecarboxylic acid, 3-[3-(methoxyimino)-2-methyl-1-propenyl]-2,2-dimethyl- is unique due to its specific substitution pattern and the presence of the methoxyimino group, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

777799-17-4

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

3-(3-methoxyimino-2-methylprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H17NO3/c1-7(6-12-15-4)5-8-9(10(13)14)11(8,2)3/h5-6,8-9H,1-4H3,(H,13,14)

InChI Key

YCTNWPXDUOLQTC-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)O)C=NOC

Origin of Product

United States

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